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Compound of Interest

Compound Name:
1-Chlorocyclopentane-1-

carbaldehyde

CAS No.: 1502681-27-7

Cat. No.: B2787977

Get Quote

Executive Summary & Chemical Profile
1-Chlorocyclopentane-1-carbaldehyde is a reactive

-chloroaldehyde used primarily as a building block for functionalized cyclopentanes and
heterocycles.[1] Its solubility behavior is governed by two competing factors: the lipophilic
cyclopentane ring and the highly polar, reactive

-chloroformyl motif.

Primary Challenge: The compound is chemically unstable in protic nucleophilic solvents

(e.g., alcohols, water), leading to rapid degradation via hemiacetal formation or HCl

elimination.

Optimal Solvents: Non-nucleophilic, polar aprotic solvents (DCM, THF) are required for

stability and high solubility.
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Property Detail

CAS Number
1502681-27-7 (Generic/Isomer specific may

vary)

Molecular Formula

Molecular Weight 132.59 g/mol

Predicted LogP ~1.4 – 1.9 (Moderately Lipophilic)

Physical State Colorless to pale yellow liquid (at RT)

Reactivity Class -Haloaldehyde (Electrophilic, prone to

elimination)

Solubility Principles & Solvent Compatibility
The solubility of 1-Chlorocyclopentane-1-carbaldehyde cannot be decoupled from its

chemical stability. The

-chlorine atom significantly increases the acidity of the

-proton (though absent at C1, the C2 protons are adjacent) and makes the carbonyl highly
electrophilic.
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Solvent Class Solubility Stability Risk Recommendation

Chlorinated

Hydrocarbons(DCM,

Chloroform)

High (>100 mg/mL) Low

Preferred. Excellent

for synthesis and

short-term storage.

Acid traces in

can catalyze

degradation; use

basic alumina filtered

solvent.

Polar Aprotic(THF,

Ethyl Acetate,

Acetone)

High (>100 mg/mL) Moderate

Suitable. THF must be

dry/inhibitor-free to

prevent radical side

reactions. Acetone is

viable but difficult to

remove without

product loss due to

volatility similarities.

Non-Polar(Hexanes,

Toluene)
Moderate to High Low

Good for Extraction.

Toluene is excellent

for azeotropic drying.

Hexanes may require

warming for high

concentrations due to

the polar aldehyde

group.

Polar Protic(Methanol,

Ethanol)
High CRITICAL

Avoid. Rapidly forms

hemiacetals/acetals.

Promotes solvolysis of

the C-Cl bond.

Aqueous(Water,

Buffers)

Insoluble /

Decomposes

CRITICAL Avoid. Hydrophobic

ring prevents

dissolution; interface

contact leads to
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hydration (gem-diol)

and HCl elimination.

Mechanism of Instability in Solution
Researchers must recognize that "dissolving" this compound in the wrong solvent initiates a

chemical change.

Elimination (Dehydrohalogenation): In the presence of bases or polar protic solvents, the

compound tends to eliminate

to form the conjugated 1-cyclopentene-1-carbaldehyde.

Acetalization: In alcohols, the electron-withdrawing chlorine enhances the carbonyl's

susceptibility to nucleophilic attack, forming hemiacetals reversibly or acetals irreversibly.

Visualization: Solvent Selection Logic
The following decision tree assists in selecting the appropriate solvent based on the intended

experimental outcome.
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Start: Solvent Selection for
1-Chlorocyclopentane-1-carbaldehyde

What is the operational goal?

Synthetic Reaction Analytical (HPLC/NMR) Storage / Transfer

Reaction Type? CDCl3 (Neutralized)
Avoid acid traces

NMR

Acetonitrile (Rapid Run)
Avoid MeOH/Water

HPLC/LCMS

Store Neat (No Solvent)
-20°C under Argon

Nucleophilic Attack
(e.g., Grignard)

Base Sensitive

Oxidation/Reduction

Neutral/Acidic

Anhydrous THF or Et2O
(High Solubility)

DCM or Toluene
(High Solubility)

Click to download full resolution via product page

Figure 1: Decision logic for solvent selection emphasizing stability over simple solubility.

Experimental Protocols
Protocol A: Visual Solubility Determination (Semi-
Quantitative)
Purpose: To quickly assess solubility range for extraction or purification. Safety: Perform in a

fume hood. Wear nitrile gloves.

Preparation: Weigh 10 mg of 1-Chlorocyclopentane-1-carbaldehyde into a 2 mL glass vial.
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Addition: Add the solvent of interest in 50

L aliquots at

.

Observation: Vortex for 10 seconds after each addition.

Soluble: Clear solution obtained with

(Solubility

).

Sparingly Soluble: Clear solution requires

(Solubility

).

Insoluble: Phase separation or turbidity persists after

.

Stability Check: If soluble, let stand for 1 hour. If solution turns yellow/brown or precipitates,

the solvent is incompatible (likely polymerization or elimination).

Protocol B: HPLC Sample Preparation (Stability-
Focused)
Purpose: To prepare samples for purity analysis without inducing degradation.

Diluent Selection: Use Acetonitrile (ACN) (HPLC Grade). Do not use Methanol.

Procedure:

Dissolve 5 mg of substance in 1 mL of ACN.

Inject immediately.
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Note: If using a reverse-phase gradient (Water/ACN), ensure the column temperature is

low (

) and the run time is short to minimize hydrolysis on the column.

Handling & Storage Recommendations
Dryness is Critical: The presence of water promotes the formation of hydrochloric acid (HCl)

as a byproduct of hydrolysis, which autocatalyzes further decomposition. Always use

anhydrous solvents (dried over

or molecular sieves).

Acid Scavengers: When using chlorinated solvents (DCM/Chloroform) for longer reactions,

consider adding a weak base (e.g.,

or hindered amine) to neutralize trace HCl, preventing the cascade to 1-cyclopentene-1-
carbaldehyde.

Temperature: Solubility is rarely the limiting factor; temperature is. Maintain solutions

whenever possible to suppress elimination reactions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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